molecular formula C8H6N2O2 B13444881 Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Cat. No.: B13444881
M. Wt: 166.17 g/mol
InChI Key: DOGXPDFZEQXZDS-RHQRLBAQSA-N
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Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s deuterium labeling can also provide insights into metabolic pathways and reaction mechanisms .

Biological Activity

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic acid is a deuterated compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8D4H2N2O2C_8D_4H_2N_2O_2 and a molecular weight of 166.17 g/mol. The presence of deuterium enhances its stability and tracking capabilities in biological systems, making it particularly valuable for isotopic labeling studies .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Properties : Research indicates that Imidazo[1,2-a]pyridine derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity : Studies have shown that this compound interacts with specific cellular targets involved in cancer progression. Its ability to inhibit various kinases and apoptosis-related proteins highlights its potential as an anticancer agent .
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound selectively inhibits enzymes such as COX and various kinases (e.g., CDK2 and Aurora B), which are pivotal in cell cycle regulation and inflammation .
  • Cellular Pathway Modulation : It affects pathways related to oxidative stress and inflammation by modulating transcription factors like NF-κB and Nrf2 .

Anticancer Activity

A study focusing on the anticancer potential of Imidazo[1,2-a]pyridine derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance:

CompoundIC50 (µM)Target
This compound0.082Mcl-1
Related derivative0.004CDK2

These findings suggest that structural modifications can enhance potency against specific cancer targets .

Anti-inflammatory Effects

In another study assessing anti-inflammatory activity:

CompoundpIC50 (selectivity)Target
Imidazo[1,2-a]pyridine derivative7.09 (iNOS)iNOS
Control compound4.86 (nNOS)nNOS

This data indicates a strong selectivity for iNOS over other nitric oxide synthases (NOS), suggesting potential for targeted therapies in inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the imidazopyridine scaffold significantly influence biological activity. For example:

  • Substituents at the C6 position enhance anticancer activity.
  • Variations in the carboxylic acid group affect anti-inflammatory properties.

These insights are crucial for medicinal chemists aiming to optimize drug candidates derived from this scaffold .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

166.17 g/mol

IUPAC Name

5,6,7,8-tetradeuterioimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)/i1D,2D,3D,4D

InChI Key

DOGXPDFZEQXZDS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O

Origin of Product

United States

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